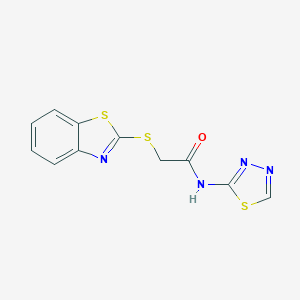![molecular formula C18H14BrN3O3S B270090 N-[4-[2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]phenyl]acetamide](/img/structure/B270090.png)
N-[4-[2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-[2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]phenyl]acetamide is a complex organic compound with a molecular formula of C18H14BrN3O3S and a molecular weight of 432.3 g/mol. This compound is part of the oxadiazole family, which is known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Vorbereitungsmethoden
The synthesis of N-[4-[2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]phenyl]acetamide involves several steps. One common method starts with the reaction of 4-bromophenylacetic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3), which yields 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine . This intermediate is then acylated with various acid chlorides to form the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
N-[4-[2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Wissenschaftliche Forschungsanwendungen
N-[4-[2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]phenyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits significant antimicrobial and antifungal activities, making it a potential candidate for developing new antibiotics.
Medicine: Due to its anticancer properties, it is being investigated for its potential use in cancer therapy.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Wirkmechanismus
The mechanism of action of N-[4-[2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]phenyl]acetamide involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In cancer therapy, it inhibits the proliferation of cancer cells by interfering with specific signaling pathways and inducing apoptosis .
Vergleich Mit ähnlichen Verbindungen
N-[4-[2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]phenyl]acetamide is unique due to its specific combination of functional groups, which confer its distinct biological activities. Similar compounds include:
N’-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazides: These compounds also exhibit antimicrobial and antifungal activities.
2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide: This compound has similar structural features and is used in similar applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.
Eigenschaften
Molekularformel |
C18H14BrN3O3S |
|---|---|
Molekulargewicht |
432.3 g/mol |
IUPAC-Name |
N-[4-[2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]phenyl]acetamide |
InChI |
InChI=1S/C18H14BrN3O3S/c1-11(23)20-15-7-5-12(6-8-15)16(24)10-26-18-22-21-17(25-18)13-3-2-4-14(19)9-13/h2-9H,10H2,1H3,(H,20,23) |
InChI-Schlüssel |
ZDOWISOTMFUQNA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)Br |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B270008.png)
![2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B270009.png)
![2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B270010.png)
![N-(5-bromo-2-pyridinyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270012.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B270016.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B270018.png)
![2-[(4-tert-butylphenyl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B270020.png)
![2-[(4-tert-butylphenyl)sulfanyl]-N-(pyridin-2-yl)acetamide](/img/structure/B270021.png)
![2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B270022.png)
![1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone](/img/structure/B270023.png)
![1-(4-Fluorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone](/img/structure/B270025.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B270027.png)
![N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B270030.png)
